molecular formula C16H14ClF2NO2 B2811361 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide CAS No. 2034520-85-7

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide

Cat. No.: B2811361
CAS No.: 2034520-85-7
M. Wt: 325.74
InChI Key: OTDNUODNPWICGL-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide is a synthetic organic compound that features a benzamide core with chlorophenyl, hydroxypropyl, and difluorobenzene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 3-chlorophenyl-3-hydroxypropylamine: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene, followed by reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chlorophenyl-3-hydroxypropylamine.

    Formation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The final step involves coupling 3-chlorophenyl-3-hydroxypropylamine with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of 3-chlorophenyl-3-oxopropyl-3,4-difluorobenzamide.

    Reduction: Formation of 3-chlorophenyl-3-aminopropyl-3,4-difluorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    N-(3-chlorophenethyl)-4-nitrobenzamide: Another benzamide derivative with a chlorophenyl group.

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide is unique due to the combination of its hydroxypropyl and difluorobenzene substituents, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c17-12-3-1-2-10(8-12)15(21)6-7-20-16(22)11-4-5-13(18)14(19)9-11/h1-5,8-9,15,21H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDNUODNPWICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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